

Toxicological Profile of 2-Heptenoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Heptenoic acid

Cat. No.: B100374

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Abstract

This technical guide provides a comprehensive overview of the toxicological profile of **2-Heptenoic acid** (CAS No. 18999-28-5), an alpha,beta-unsaturated carboxylic acid. The document summarizes available data on acute toxicity, local tolerance (skin and eye irritation/corrosion), and discusses the potential for genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Due to the limited availability of specific data for **2-Heptenoic acid** in some areas, a read-across approach based on structurally related alpha,beta-unsaturated carbonyl compounds is employed to provide a more complete toxicological assessment. This guide includes detailed experimental protocols for key toxicological studies based on OECD guidelines and presents quantitative data in structured tables. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

2-Heptenoic acid is a seven-carbon unsaturated fatty acid with the chemical formula $C_7H_{12}O_2$. It exists as (E)- and (Z)-isomers.

Property	Value	Reference
Molecular Weight	128.17 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor	Disagreeable, rancid	[1]
Boiling Point	224-228 °C	[1]
LogP (o/w)	2.186 (estimated)	[2]

Toxicological Data

Acute Toxicity

Available data indicate that **2-Heptenoic acid** has moderate acute toxicity. The primary hazard identified is its corrosive nature.

Table 1: Acute Toxicity of **2-Heptenoic Acid**

Route	Species	Test	Value	Reference
Intraperitoneal	Mouse	LD50	1600 mg/kg	[2]
Subcutaneous	Mouse	LD50	1600 mg/kg	[2]

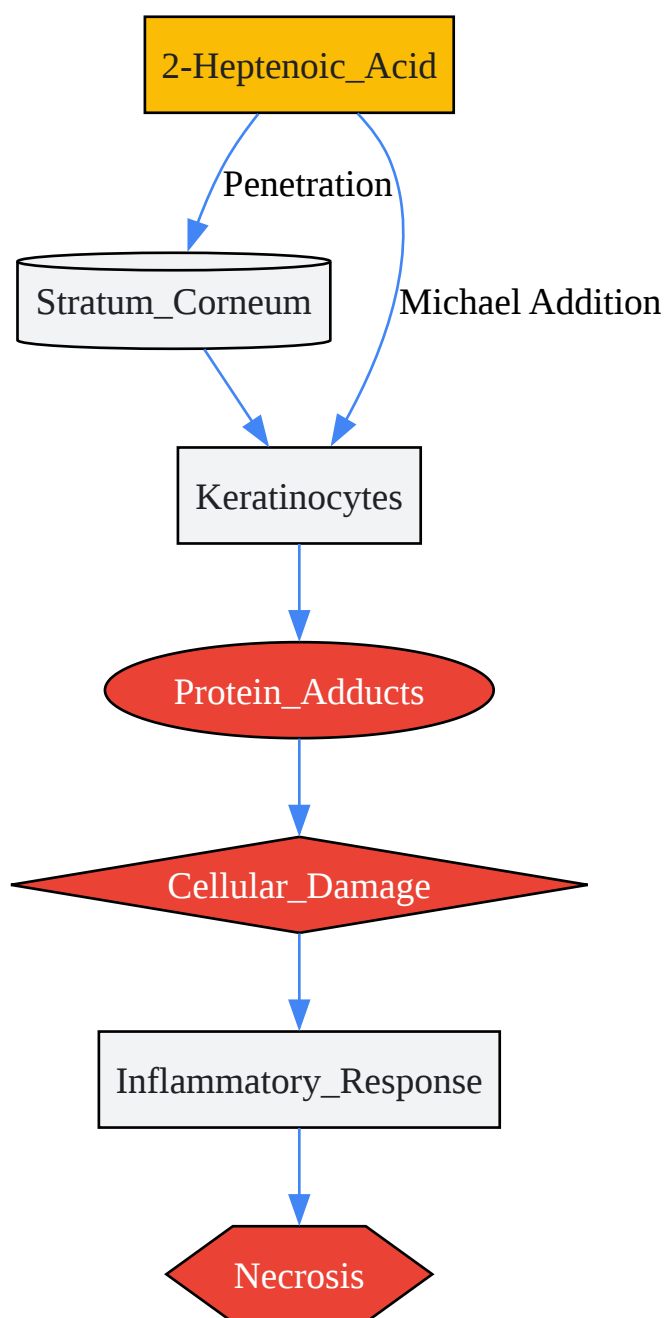
No specific data for oral, dermal, or inhalation routes of exposure for **2-Heptenoic acid** were identified. However, its classification as causing severe skin burns suggests significant dermal toxicity.

Local Tolerance: Skin and Eye Irritation/Corrosion

2-Heptenoic acid is classified as a substance that causes severe skin burns and eye damage. [1][3] This is consistent with the properties of many organic acids and alpha,beta-unsaturated carbonyl compounds.

Mechanism of Skin Corrosion: The corrosive action of alpha,beta-unsaturated carboxylic acids like **2-Heptenoic acid** on the skin is a complex process. It is initiated by the acidic nature of the carboxyl group, which can disrupt the stratum corneum, the outermost layer of the skin, through

hydrolysis of lipids and proteins. The presence of the α,β -unsaturation provides an electrophilic center that can react with nucleophilic residues in skin proteins, such as cysteine and lysine, via Michael addition. This covalent modification can lead to protein denaturation, disruption of cellular structures, and induction of an inflammatory response, ultimately resulting in cell death and tissue necrosis.



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Putative signaling pathway for skin corrosion by **2-Heptenoic acid**.

Genotoxicity

No specific genotoxicity studies on **2-Heptenoic acid** were found. However, the class of alpha,beta-unsaturated carbonyl compounds has been studied for its genotoxic potential.[4][5] Some compounds in this class have been shown to be mutagenic, primarily through the formation of DNA adducts.[4][5] The reactivity of the alpha,beta-unsaturated system suggests that **2-Heptenoic acid** could potentially interact with DNA. Therefore, in the absence of specific data, a potential for genotoxicity cannot be ruled out and testing is recommended.

Carcinogenicity

There are no carcinogenicity studies available for **2-Heptenoic acid**. Some alpha,beta-unsaturated carbonyl compounds have been shown to be carcinogenic in animal studies.[4] The potential for carcinogenicity is often linked to the genotoxic and cell-proliferative effects of these compounds.[4] Given the data gap for **2-Heptenoic acid**, its carcinogenic potential is unknown.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of **2-Heptenoic acid** are not available. Studies on other short-chain fatty acids have shown a range of effects, with some indicating potential developmental effects at high doses.[6][7][8] However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (E)-**2-Heptenoic acid** as a flavoring agent and concluded that there is "no safety concern at current levels of intake".[9] This suggests that at low levels of exposure, significant reproductive and developmental effects are unlikely.

Experimental Protocols

The following sections detail standardized experimental protocols based on OECD guidelines for key toxicological endpoints.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD 420)

Experimental workflow for Acute Oral Toxicity study (OECD 420).

- Objective: To determine the acute oral toxicity of a substance.

- Test System: Typically, young adult female rats.
- Procedure:
 - Sighting Study: A preliminary study is conducted in a stepwise manner to identify the appropriate starting dose for the main study.
 - Main Study: Groups of at least 5 female animals are dosed at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).
 - Administration: The test substance is administered as a single oral dose.
 - Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
 - Necropsy: All animals are subjected to a gross necropsy at the end of the study.
- Endpoint: The test allows for the classification of the substance based on the observed toxicity.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (Based on OECD 431)

Experimental workflow for In Vitro Skin Corrosion test (OECD 431).

- Objective: To identify corrosive chemicals in vitro.[4][10]
- Test System: Reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™).[11]
- Procedure:
 - Application: The test substance is applied topically to the surface of the RhE tissue.[10]
 - Exposure: The tissues are exposed for defined periods, typically 3 minutes and 1 hour.
 - Viability Assessment: After exposure, the cell viability of the tissues is determined using a quantitative assay, most commonly the MTT assay.[4]

- Endpoint: A substance is classified as corrosive if the cell viability falls below a certain threshold after a specific exposure time.[\[11\]](#)

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471)

- Objective: To detect gene mutations induced by chemical substances.
- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid.
- Procedure:
 - Exposure: The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).
 - Incubation: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
 - Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
- Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD 473)

- Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.
- Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.
- Procedure:

- Exposure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.
- Metaphase Arrest: After exposure, the cells are treated with a substance that arrests them in metaphase.
- Analysis: The chromosomes are then harvested, stained, and analyzed microscopically for structural aberrations.
- Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Carcinogenicity Studies (Based on OECD 451)

- Objective: To determine the carcinogenic potential of a substance after long-term exposure.
- Test System: Typically, two rodent species (e.g., rats and mice).
- Procedure:
 - Dosing: Animals are exposed to the test substance daily for a major portion of their lifespan (e.g., 24 months for rats).
 - Observation: Animals are observed for clinical signs of toxicity and the development of tumors.
 - Pathology: A complete histopathological examination of all organs and tissues is performed.
- Endpoint: An increase in the incidence of tumors in the treated groups compared to the control group indicates carcinogenic potential.

Prenatal Developmental Toxicity Study (Based on OECD 414)

- Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

- Test System: Pregnant female animals, typically rats or rabbits.
- Procedure:
 - Dosing: The test substance is administered to pregnant females during the period of organogenesis.
 - Maternal Evaluation: Maternal animals are observed for signs of toxicity.
 - Fetal Examination: Near the end of gestation, the fetuses are removed by caesarean section and examined for external, visceral, and skeletal abnormalities.
- Endpoint: The study evaluates effects on embryonic and fetal development, including malformations, variations, and growth retardation.

Conclusion

The available toxicological data for **2-Heptenoic acid** indicate that it is a corrosive substance, capable of causing severe skin burns and eye damage. Its acute systemic toxicity appears to be moderate. While specific data on genotoxicity, carcinogenicity, and reproductive/developmental toxicity are lacking, the chemical class of alpha,beta-unsaturated carbonyl compounds, to which **2-Heptenoic acid** belongs, contains members that have shown activity in these endpoints. Therefore, a cautious approach is warranted, and further testing according to standardized guidelines is recommended to fully characterize the toxicological profile of **2-Heptenoic acid**, particularly for scenarios involving higher or prolonged exposure. The JECFA evaluation, however, provides assurance for its use as a flavoring agent at current intake levels. This guide provides the foundational information and standardized protocols necessary for researchers and drug development professionals to conduct a thorough risk assessment of **2-Heptenoic acid**.

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